3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid
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Overview
Description
3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid is a synthetic organic compound with the molecular formula C10H17NO5. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .
Mechanism of Action
Target of Action
Similar compounds have been reported to modulate the n-methyl-d-aspartate (nmda) receptor complex .
Mode of Action
It’s structurally similar to other compounds that have been reported to inhibit the replication of the human immunodeficiency virus (hiv) by modulating the nmda receptor complex .
Biochemical Pathways
Modulation of the nmda receptor complex can impact various neurological pathways, including those involved in pain perception, memory, and learning .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability and stability .
Result of Action
Modulation of the nmda receptor complex can have various effects, including neuroprotection and reduction of neuropathic pain .
Action Environment
Similar compounds have been reported to be stable under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the amino group, usually through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the oxetane ring.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler oxetane compounds .
Scientific Research Applications
3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylate: A similar compound with an ester group instead of a carboxylic acid group.
3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxamide: A compound with an amide group in place of the carboxylic acid group.
Uniqueness
3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid is unique due to its combination of an oxetane ring and a Boc-protected amino group, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-4-10(7(12)13)5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMGTCLLGPXBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138230-26-7 |
Source
|
Record name | 3-({[(tert-butoxy)carbonyl]amino}methyl)oxetane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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